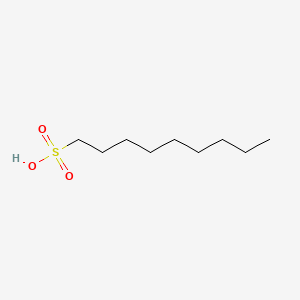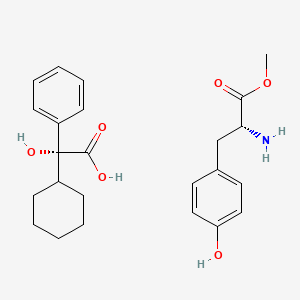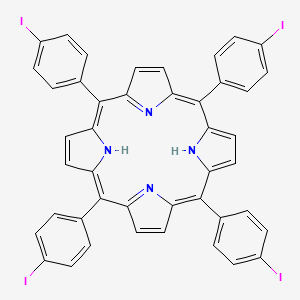
5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-iodophenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four iodine atoms attached to the phenyl groups at the meso positions of the porphyrin ring Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin typically involves the condensation of pyrrole with 4-iodobenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, followed by oxidation using an oxidizing agent like p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The porphyrin ring can undergo oxidation and reduction reactions, altering its electronic properties.
Metalation: The central cavity of the porphyrin ring can coordinate with metal ions, forming metalloporphyrins.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiolates can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like DDQ or p-chloranil are commonly used.
Metalation: Metal salts such as zinc acetate or copper chloride are used in the presence of a base like triethylamine.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized porphyrins can be obtained.
Metalloporphyrins: Coordination with metals like zinc, copper, or iron results in metalloporphyrins with distinct properties.
Scientific Research Applications
Chemistry: 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin is used as a building block for synthesizing more complex porphyrin derivatives. Its ability to undergo substitution reactions makes it a versatile precursor in organic synthesis .
Biology and Medicine: In biological research, this compound is explored for its potential in photodynamic therapy (PDT) due to its enhanced photophysical properties. It can generate reactive oxygen species upon light irradiation, which can be used to target and destroy cancer cells .
Industry: The compound finds applications in the development of sensors and catalysts. Its ability to coordinate with metal ions makes it useful in designing catalytic systems for various chemical reactions .
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin exerts its effects, particularly in photodynamic therapy, involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in targeting cancer cells .
Comparison with Similar Compounds
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin
Comparison:
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: This compound has hydroxyl groups instead of iodine, which can enhance its solubility in water and its ability to form hydrogen bonds.
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: The presence of amino groups can increase the compound’s reactivity and its potential for further functionalization.
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Methoxy groups can influence the electronic properties of the porphyrin ring, affecting its photophysical behavior.
Uniqueness: The presence of iodine atoms in 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin enhances its photophysical properties, making it particularly suitable for applications in photodynamic therapy and as a precursor for further functionalization in organic synthesis .
Properties
Molecular Formula |
C44H26I4N4 |
|---|---|
Molecular Weight |
1118.3 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-iodophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26I4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H |
InChI Key |
FDXOCRYCRLCTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)I)C8=CC=C(C=C8)I)C=C4)C9=CC=C(C=C9)I)N3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


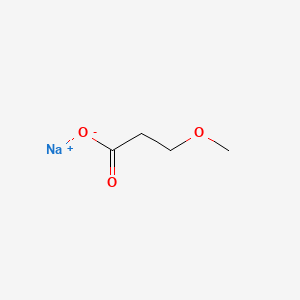
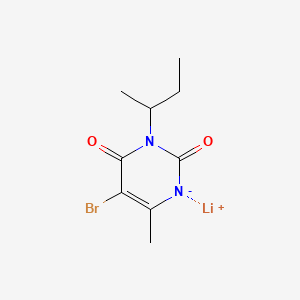
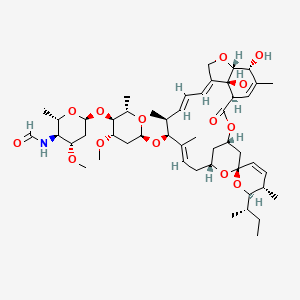
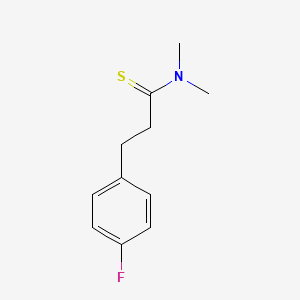
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)

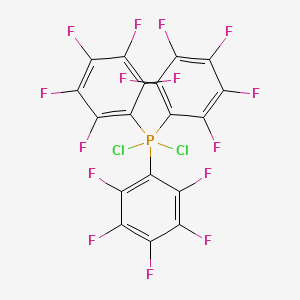

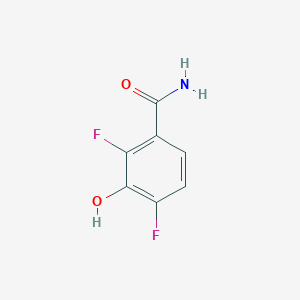
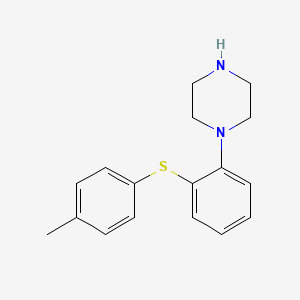
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
